(4Z,7Z)-Trideca-4,7-dienal

Description

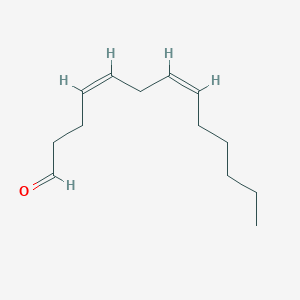

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z)-trideca-4,7-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,13H,2-5,8,11-12H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCWJANYDKDLMS-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-95-9 | |

| Record name | 4,7-Tridecadienal, (4Z,7Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-TRIDECADIENAL, (4Z,7Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A0A39F6SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Chemical Structure and Stereochemistry

Methodologies for Isolation and Enrichment from Complex Matrices

Isolating a single volatile compound like (4Z,7Z)-Trideca-4,7-dienal from a natural source, which may contain hundreds of other components, presents a significant challenge. Advanced extraction and chromatographic techniques are essential to achieve the necessary purity for accurate structural analysis.

Supercritical fluid extraction (SFE) is a modern and environmentally friendly technique used to isolate volatile compounds from complex matrices. rsc.orgajgreenchem.com This method utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO2), which exhibits properties of both a liquid and a gas above its critical temperature and pressure (31.1 °C and 73.8 bar for CO2). ajgreenchem.commdpi.com

SC-CO2 is particularly well-suited for extracting non-polar, volatile compounds like this compound. ajgreenchem.com Its low critical temperature prevents the thermal degradation of heat-sensitive molecules, a significant advantage over traditional methods like steam distillation. ajgreenchem.comnih.gov By carefully controlling the pressure and temperature, the solvating power of the SC-CO2 can be fine-tuned to selectively extract specific compounds. ajgreenchem.com Furthermore, the addition of a small amount of a co-solvent can modify the polarity of the supercritical fluid, allowing for the extraction of a wider range of substances. nih.gov The ease of removing the solvent (CO2 simply turns back into a gas at atmospheric pressure) ensures a solvent-free extract. ajgreenchem.com While SFE with CO2 alone may not completely extract residues that are covalently bound to the plant matrix, pretreatment steps can be employed to release these bound compounds prior to extraction. nih.gov

Following initial extraction, further purification is typically required to isolate this compound to a high degree of purity. Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. nih.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin tube called a column. nih.gov

For the separation of isomers, which have the same molecular formula but different structural arrangements, the choice of the GC column's stationary phase is critical. vernier.comchula.ac.th Polysiloxane-based stationary phases are commonly used, but for complex mixtures of isomers, co-elution (where two or more compounds exit the column at the same time) can be an issue. chula.ac.th To overcome this, specialized stationary phases, such as those containing cyclodextrin (B1172386) derivatives, can be employed to enhance the separation of isomers. chula.ac.th Preparative GC (Prep-GC) can be used to isolate larger quantities of the purified compound for further analysis. nih.gov Additionally, comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for extremely complex samples. copernicus.org

Definitive Spectroscopic Characterization

Once a pure sample of this compound is obtained, its molecular structure and stereochemistry are definitively determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules. Both ¹H NMR and ¹³C NMR are employed to determine the connectivity of atoms and the stereochemistry of the double bonds. imreblank.chconicet.gov.ar The chemical shifts, coupling constants, and through-space interactions observed in the NMR spectra provide definitive evidence for the Z configuration of the double bonds at the 4th and 7th positions of the tridecadienal chain. acs.org Two-dimensional NMR techniques, such as COSY and HMBC, are instrumental in assigning all the proton and carbon signals unambiguously. conicet.gov.aruchile.cl

Table 1: General Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₂O | nih.gov |

| Molecular Weight | 194.31 g/mol | nih.gov |

| Monoisotopic Mass | 194.167065321 Da | nih.gov |

| CAS Number | 13552-95-9 | thegoodscentscompany.com |

| InChIKey | OVCWJANYDKDLMS-HZJYTTRNSA-N | nih.gov |

This table presents a summary of key identifiers and physical properties for this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the unambiguous determination of its elemental composition and molecular formula. imreblank.ch For this compound, HRMS confirms the molecular formula as C₁₃H₂₂O. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural information. The way the molecule breaks apart upon ionization can help to confirm the positions of the double bonds and the aldehyde functional group. imreblank.ch

Chemical Synthesis and Stereoselective Pathways

Strategies for the Preparation of (4Z,7Z)-Trideca-4,7-dienal

Total Synthesis Approaches for Dienal Scaffolds

The total synthesis of dienal scaffolds, particularly those found in insect pheromones, is a significant area of organic chemistry. These syntheses are often convergent, meaning different fragments of the molecule are prepared separately before being joined together in the later stages. This approach allows for flexibility and efficiency.

Key challenges in synthesizing compounds like this compound include:

Stereocontrol: Achieving high stereoselectivity for the Z,Z configuration of the double bonds is paramount.

Functional Group Compatibility: The chosen reactions must be compatible with the aldehyde group, which is sensitive to both oxidation and reduction. Often, the aldehyde is introduced in the final step from a more stable precursor, such as an alcohol or an acetal.

Efficiency and Scalability: For practical applications, such as in pest control, the synthetic route must be efficient, high-yielding, and scalable. nih.gov

Synthetic strategies often employ a combination of olefination reactions, partial hydrogenation of alkynes, and metal-catalyzed coupling reactions to construct the carbon backbone with the desired stereochemistry. beilstein-journals.orgscholaris.ca

Stereocontrolled Formation of Z-Double Bonds

The critical feature of this compound is the presence of two Z-(cis) double bonds. Several reliable methods are employed in organic synthesis to achieve this specific geometry.

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. unigoa.ac.in The stereochemical outcome of the reaction is highly dependent on the nature of the ylide and the reaction conditions. organic-chemistry.org For the synthesis of Z-alkenes, non-stabilized ylides are typically used under salt-free conditions. organic-chemistry.orgharvard.edu

The general mechanism involves the formation of an oxaphosphetane intermediate. With non-stabilized ylides, the kinetic pathway, which leads to the cis-oxaphosphetane and subsequently the Z-alkene, is favored, especially at low temperatures and in the absence of lithium salts that can promote equilibration to the more thermodynamically stable trans intermediate. harvard.edu

Table 1: Conditions for Z-Selective Wittig Olefination

| Base Used for Ylide Generation | Solvent | Temperature | Outcome |

|---|---|---|---|

| Sodium hydride (NaH) | THF/DMSO | Room Temp. | Favors Z-alkene |

| Sodium amide (NaNH₂) | Liquid NH₃ | -78 °C | High Z-selectivity |

| n-Butyllithium (n-BuLi) | THF | -78 °C | Z/E mixture (salt effects) |

This table presents typical conditions that favor the formation of Z-alkenes in Wittig reactions using non-stabilized ylides.

Another classic and highly effective method for constructing cis-alkenes is the partial hydrogenation of alkynes. This is achieved using a "poisoned" catalyst that is active enough to reduce an alkyne but not an alkene. masterorganicchemistry.com The most well-known of these is the Lindlar catalyst, which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalyst poison like lead acetate (B1210297) or quinoline. wikipedia.orglscollege.ac.inbyjus.com

The hydrogenation occurs with syn-addition of two hydrogen atoms across the alkyne on the surface of the catalyst, resulting exclusively in the cis or Z-alkene. masterorganicchemistry.comlscollege.ac.in This method is particularly useful for synthesizing skipped dienes (like the 1,4-diene system in the target molecule) by reducing a corresponding skipped diyne precursor. scholaris.ca

Table 2: Catalysts for Partial Alkyne Hydrogenation

| Catalyst System | Description | Selectivity |

|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Heterogeneous catalyst poisoned with lead. chem-station.com | High Z-alkene selectivity. chem-station.com |

| Pd/BaSO₄ with Quinoline | An alternative poisoned palladium catalyst. | High Z-alkene selectivity. |

This table summarizes common catalyst systems used for the stereoselective reduction of alkynes to Z-alkenes.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Coupling)

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. While palladium catalysis is widespread, copper-catalyzed reactions offer a cost-effective and powerful alternative for certain transformations. chemistryviews.orgtcichemicals.com

In the context of synthesizing dienals, copper catalysis can be used to couple smaller fragments. For example, the coupling of an organometallic reagent (like a Grignard or organolithium reagent) with an alkenyl or alkynyl halide can build the carbon skeleton. nih.govacs.org Copper(I) salts are often used to facilitate these reactions, such as in the synthesis of diynes which can then be reduced to the target Z,Z-diene. scholaris.caresearchgate.net

A specific application involves the coupling of terminal alkynes with propargylic bromides, facilitated by a base, to assemble a diyne chain that serves as a precursor to the Z,Z-diene system after semi-reduction. scholaris.ca

Aldehyde Functional Group Introduction and Oxidation Strategies

The aldehyde functional group is relatively reactive and can be incompatible with many reaction conditions, such as those involving strong bases or nucleophiles (e.g., Grignard or Wittig reagents). Therefore, the aldehyde is often introduced at or near the end of the synthetic sequence. A common strategy is the oxidation of a corresponding primary alcohol. wikipedia.orgresearchgate.netacs.org

To avoid over-oxidation of the primary alcohol to a carboxylic acid, mild and selective oxidizing agents are required. wikipedia.orgorganic-chemistry.org

Table 3: Selective Oxidation Methods for Primary Alcohols to Aldehydes

| Reagent/Method | Description | Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | A chromium(VI) reagent that reliably stops at the aldehyde stage. libretexts.org | Dichloromethane (DCM), Room Temp. |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent known for mild conditions and high yields. libretexts.org | Dichloromethane (DCM), Room Temp. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and a hindered base like triethylamine. | Low temperature (-78 °C), DCM |

This table outlines common and reliable laboratory methods for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids. wikipedia.orglibretexts.org

Synthesis of Structurally Related Analogs and Isomers for Comparative Research

To understand the structure-activity relationship of this compound, the synthesis of its analogs and isomers is essential. This involves modifying the carbon chain length, the position of the double bonds, and their geometric configuration.

The synthesis of polyunsaturated aldehydes like this compound often relies on the construction of key building blocks that already contain the desired unsaturation. A common strategy involves the coupling of smaller, functionalized fragments.

One versatile approach is the use of organometallic coupling reactions. For instance, a nickel-catalyzed three-component coupling reaction can be employed to construct skipped diene systems. This method involves the reaction of an aldehyde, a 1,3-diene, and an alkenylzirconium reagent, offering a convergent and stereoselective route to complex dienes acs.orgrsc.org.

Another powerful method is the Wittig reaction, which is widely used for the formation of carbon-carbon double bonds. To achieve the desired Z-selectivity, non-stabilized ylides are typically employed organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org. A plausible synthetic route to a key building block for this compound could involve the Wittig reaction between a C6 phosphonium (B103445) ylide and a C7 aldehyde-ester, followed by reduction and oxidation steps.

A catalyst-free, one-pot SN2′ allylation–Wittig strategy offers an efficient alternative for the synthesis of skipped dienes acs.org. This method involves the reaction of a phosphorus ylide, an allylic carbonate, and an aldehyde to construct the 1,4-diene skeleton with good stereoselectivity.

The following interactive table outlines a hypothetical synthetic sequence for a polyunsaturated aldehyde building block, applying the principles of the Wittig reaction.

Hypothetical Synthesis of a Polyunsaturated Aldehyde Precursor

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|---|

| 1 | Hexyltriphenylphosphonium bromide | n-Butyllithium | THF, -78 °C to rt | Hexylidenephosphorane (ylide) | Ylide formation |

| 2 | Hexylidenephosphorane | Methyl 7-oxoheptanoate | THF, -78 °C to rt | Methyl (Z)-tridec-7-enoate | Wittig olefination (Z-selective) |

| 3 | Methyl (Z)-tridec-7-enoate | Lithium aluminum hydride | Diethyl ether, 0 °C | (Z)-Tridec-7-en-1-ol | Ester reduction |

| 4 | (Z)-Tridec-7-en-1-ol | Pyridinium chlorochromate (PCC) | Dichloromethane, rt | (Z)-Tridec-7-enal | Alcohol oxidation |

The biological activity of insect pheromones is often highly dependent on the precise geometry and position of the double bonds. Therefore, the synthesis of all possible stereoisomers and relevant positional isomers is crucial for structure-activity relationship (SAR) studies nih.govresearchgate.net. For this compound, this would include the (4E,7Z), (4Z,7E), and (4E,7E) isomers, as well as positional isomers where the double bonds are located at different positions along the thirteen-carbon chain.

The stereoselective synthesis of these isomers can be achieved by carefully selecting the appropriate synthetic methodology. For example, while the standard Wittig reaction with non-stabilized ylides generally yields Z-alkenes, the Schlosser modification of the Wittig reaction can be used to produce E-alkenes with high stereoselectivity libretexts.org. Alternatively, other olefination reactions such as the Horner-Wadsworth-Emmons reaction typically favor the formation of E-alkenes.

Modern cross-coupling reactions, such as the Suzuki and Negishi couplings, offer excellent stereocontrol and are widely used in the synthesis of conjugated and non-conjugated dienes nih.gov. By using stereodefined vinylboronates or vinylzirconium species, the desired geometry of the double bonds in the final product can be precisely controlled.

The following interactive table summarizes the synthetic strategies that can be employed to obtain the different geometric isomers of a dienal, using a generic C13 backbone as an example.

Strategies for the Synthesis of Dienal Geometric Isomers

| Target Isomer | Key Synthetic Strategy | Description |

|---|---|---|

| (Z,Z)-Dienal | Sequential Wittig reactions with non-stabilized ylides | Both double bonds are introduced using conditions that favor Z-alkene formation. |

| (E,Z)-Dienal | Combination of Schlosser-modified Wittig and standard Wittig reactions | The E-double bond is formed first, followed by the introduction of the Z-double bond. |

| (Z,E)-Dienal | Combination of standard Wittig and Horner-Wadsworth-Emmons reactions | The Z-double bond is installed first, followed by the E-selective olefination. |

| (E,E)-Dienal | Sequential Horner-Wadsworth-Emmons reactions or Suzuki coupling with (E)-vinylboronates | Both double bonds are constructed using methods that provide high E-selectivity. |

By synthesizing these various isomers and testing their biological activity, researchers can determine the critical structural features required for a molecule to elicit a specific biological response. This information is invaluable for the development of species-specific and effective pest management strategies.

Biosynthetic Investigations and Natural Occurrence

Identification in Biological Systems and Food Sources

(4Z,7Z)-Trideca-4,7-dienal is a chemical compound recognized for its contribution to the aroma and flavor of various substances. While its presence is noted in the realm of flavor chemistry, its specific identification and roles in biological systems and food sources are subjects of ongoing investigation.

Katsuobushi, or dried bonito, is a staple of Japanese cuisine, known for its distinct smoky and savory umami flavor. The complex aroma profile of katsuobushi is the result of numerous volatile compounds generated during its processing, which includes simmering, smoking, and fermentation. These compounds include a variety of acids, phenols, pyridines, and pyrazines.

While a comprehensive analysis of katsuobushi's volatile components has identified over 200 compounds, the specific presence of this compound as a key aroma contributor is not extensively documented in readily available scientific literature. The flavor of katsuobushi is largely attributed to high concentrations of inosinic acid, which provides the characteristic umami taste, complemented by a smoky and slightly fishy aroma. Changes in the volatile profiles, such as an increase in carbonyl compounds like hexanal (B45976) during storage, have been noted, but a direct link to this compound in this specific food product remains to be definitively established in the reviewed literature.

The table below summarizes the organoleptic properties of this compound.

| Property | Description |

| Flavor Type | Fatty |

| Taste Description | Fatty |

Source: The Good Scents Company

Its role as a potent odorant is understood within the broader context of lipid-derived flavor compounds. Aldehydes, in general, are known to have low odor thresholds, meaning they can be perceived at very low concentrations, thus playing a crucial role in the aroma of many foods.

Proposed Biosynthetic Precursors and Pathways

The formation of this compound is hypothesized to originate from the metabolism of polyunsaturated fatty acids, a common pathway for the generation of a wide array of volatile flavor compounds in biological systems.

The biosynthesis of aldehydes is frequently linked to the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process can occur through autoxidation, a non-enzymatic reaction with oxygen, or be catalyzed by enzymes. In the context of seafood and other biological systems, PUFAs are abundant and serve as primary precursors to many volatile compounds that constitute their characteristic aromas.

The formation of C13 aldehydes, such as tridecadienal, is plausibly linked to the breakdown of longer-chain fatty acids. For instance, the autoxidation of arachidonic acid (a C20 PUFA) is known to produce various aldehydes. While not directly forming this compound, this process exemplifies the chemical transformations that can lead to the generation of shorter-chain aldehydes from the cleavage of hydroperoxides formed on the fatty acid backbone. The process of lipid peroxidation, which can be initiated by free radicals, leads to a cascade of reactions that break down PUFAs into a variety of smaller, often volatile, molecules, including aldehydes, ketones, and alcohols.

In biological systems, the formation of aldehydes from polyunsaturated fatty acids is often a highly specific process mediated by enzymes. The lipoxygenase (LOX) pathway is a primary mechanism for the generation of flavor-active aldehydes in both plants and animals, including fish.

The proposed enzymatic pathway for the formation of aldehydes from PUFAs involves two key steps:

Dioxygenation: The enzyme lipoxygenase catalyzes the introduction of molecular oxygen into a polyunsaturated fatty acid (like linoleic or arachidonic acid) to form a fatty acid hydroperoxide.

Cleavage: The resulting unstable hydroperoxide is then cleaved by a hydroperoxide lyase enzyme, which breaks the carbon chain and releases a volatile aldehyde and a corresponding oxo-acid.

This enzymatic cascade is responsible for the "green" and "fresh" notes in many plants and is also a significant contributor to the flavor profiles of seafood. In fish, the enzymatic activity of lipoxygenases on PUFAs can lead to the formation of a variety of carbonyl compounds that are crucial to their aroma. While the specific enzymes responsible for the direct production of this compound have not been explicitly identified in the reviewed literature, this pathway provides a well-established biochemical framework for its formation in biological systems rich in polyunsaturated fatty acids.

The table below outlines the key enzymes and their roles in the proposed biosynthetic pathway.

| Enzyme | Function |

| Lipoxygenase (LOX) | Catalyzes the addition of oxygen to polyunsaturated fatty acids to form hydroperoxides. |

| Hydroperoxide Lyase | Cleaves fatty acid hydroperoxides to form aldehydes and oxo-acids. |

Functional Roles in Biological and Ecological Contexts

Contribution to Flavor and Aroma Perception in Food Science

Volatile compounds are crucial to the sensory experience of food, influencing both aroma and taste. (4Z,7Z)-Trideca-4,7-dienal has been identified as a key contributor to the flavor profile of certain foods, where it impacts the complex sensation known as "koku."

Foods that are often described as having "koku" include items that have undergone processes like aging, fermentation, or prolonged cooking, such as curry, stew, and certain cheeses. e-bookshelf.de The identification of specific odorants like this compound as "koku attribute" enhancers highlights the intricate interplay between taste, smell, and texture in creating a palatable food experience. e-bookshelf.deresearchgate.net

Semiochemical and Pheromonal Research (for related compounds)

In the realm of chemical ecology, unsaturated aldehydes and their derivatives, such as dienyl acetates, serve as vital communication signals for many insect species. These semiochemicals, including pheromones, mediate critical behaviors such as mating and aggregation.

(4E,7Z)-Trideca-4,7-dienyl acetate (B1210297), a structurally related dienyl acetate, has been identified as the primary sex pheromone of the leafminer moth, Phyllonorycter corylifoliella (formerly Lithocolletis corylifoliella). researchgate.netresearchgate.net This compound is released by the female moth to attract males for mating. The synthesis of this specific isomer and its separation from other isomers have been crucial for its confirmation as the active pheromonal component. researchgate.netresearchgate.net The high specificity of this chemical signal is essential for reproductive isolation among different species.

| Compound | Role | Target Species |

| (4E,7Z)-Trideca-4,7-dienyl acetate | Sex Pheromone | Phyllonorycter corylifoliella researchgate.netresearchgate.net |

Dienyl acetates are part of a broader class of compounds that are fundamental to the chemical communication systems of many insects, particularly within the order Lepidoptera. frontiersin.org These pheromones are highly specific, with slight variations in the chemical structure, such as the position and geometry of the double bonds, leading to attraction in one species and inhibition in another. frontiersin.org This chemical specificity is a key factor in maintaining reproductive barriers between closely related species. frontiersin.org The use of these compounds in pest management strategies, such as mating disruption, relies on a deep understanding of their ecological role. nih.gov

| Compound Class | General Function in Insects | Significance |

| Dienyl Acetates | Sex Pheromones, Aggregation Pheromones | Species-specific mate attraction, reproductive isolation, potential for pest management frontiersin.orgnih.gov |

The response of insects to unsaturated aldehydes and their derivatives is highly species-specific. frontiersin.org Chemoecological studies investigate how these chemical signals are produced, released, perceived, and how they influence the behavior of the receiving organism. For instance, while some compounds act as attractants, others can serve as repellents or alarm signals. mdpi.com The ecological context, including the presence of host plants and predators, can also influence the response to a given semiochemical. researchgate.net Understanding these species-specific responses is crucial for deciphering the complex chemical dialogues that occur in nature and for developing effective and environmentally benign pest control methods. researchgate.net

Degradation Pathways and Environmental Dynamics

Mechanisms of Chemical Oxidation and Environmental Breakdown

The chemical structure of (4Z,7Z)-trideca-4,7-dienal, characterized by two cis double bonds and an aldehyde functional group, renders it susceptible to various abiotic degradation processes. These reactions are primarily driven by atmospheric oxidants and light.

Atmospheric Oxidation: In the atmosphere, the primary degradation pathways for unsaturated aldehydes are reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃) during nighttime. The reaction with OH radicals is typically the dominant loss process for aldehydes in the troposphere. For long-chain unsaturated aldehydes, this reaction can proceed via H-atom abstraction from the aldehyde group or addition of the OH radical to the carbon-carbon double bonds. The presence of two double bonds in this compound increases its reactivity towards these oxidants.

Ozonolysis: The reaction with ozone is also a significant degradation pathway due to the presence of the two C=C double bonds. Ozonolysis involves the cleavage of these bonds, leading to the formation of smaller, more volatile aldehydes and other oxygenated products. This process can significantly reduce the atmospheric lifetime of the compound.

Photodegradation: While direct photolysis of aldehydes can occur, it is often a less significant pathway compared to reaction with atmospheric oxidants. However, ultraviolet (UV) radiation can play a role in the degradation of some insect pheromones, and it is plausible that it contributes to the breakdown of this compound, particularly when adsorbed onto surfaces like soil or foliage. thegoodscentscompany.com The energy from sunlight can activate the molecule, making it more susceptible to other chemical reactions.

Hydrolysis: The aldehyde functional group can undergo hydrolysis, although this is generally not considered a major degradation pathway for long-chain aldehydes in the environment under typical pH conditions. The low water solubility of this compound further limits the importance of this process in aqueous environments. thegoodscentscompany.com

A summary of the key abiotic degradation pathways is presented in the table below.

| Degradation Pathway | Reactant/Condition | Primary Mechanism | Expected Products |

| Atmospheric Oxidation | Hydroxyl Radicals (OH) | H-atom abstraction and radical addition | Smaller aldehydes, carboxylic acids, and other oxygenated fragments |

| Ozonolysis | Ozone (O₃) | Cleavage of C=C double bonds | Smaller aldehydes (e.g., propanal, hexanal) and Criegee intermediates |

| Photodegradation | UV Radiation | Photo-oxidation | Various smaller volatile compounds |

| Hydrolysis | Water | Nucleophilic addition to the carbonyl group | Generally slow and limited by low water solubility |

Biotransformation Processes in Natural Environments

Microbial degradation is a crucial process in the removal of organic compounds from soil and aquatic environments. While specific studies on the biotransformation of this compound are limited, the degradation of long-chain aldehydes and hydrocarbons by microorganisms is well-documented and provides a strong basis for understanding its likely fate.

Aerobic Biodegradation: In aerobic environments, microorganisms such as bacteria and fungi are capable of degrading aldehydes. The primary pathway for the microbial metabolism of aldehydes involves oxidation to the corresponding carboxylic acid, catalyzed by aldehyde dehydrogenases. This is a common detoxification pathway in many organisms. mdpi.com The resulting fatty acid can then be further metabolized through β-oxidation, leading to its complete mineralization to carbon dioxide and water.

The general aerobic biotransformation pathway is as follows: this compound → (4Z,7Z)-Trideca-4,7-dienoic acid → Further degradation via β-oxidation

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of organic compounds is also possible, though it generally proceeds at a slower rate. Fermentative bacteria can break down the compound into smaller organic acids, alcohols, and aldehydes. foodb.ca These intermediates can then be utilized by other anaerobic microorganisms, ultimately leading to the production of methane (B114726) and carbon dioxide in methanogenic environments.

Various soil microorganisms, including species of Pseudomonas and Rhodococcus, are known to degrade volatile organic compounds and hydrocarbons and are likely to be involved in the breakdown of this compound. mdpi.com

Fate and Persistence in Various Matrices

The fate and persistence of this compound in the environment are determined by its physicochemical properties and its susceptibility to the degradation processes described above. Its distribution between air, water, and soil will influence which degradation pathways are most significant.

Air: Due to its volatility, a significant portion of released this compound is expected to reside in the atmosphere. Its persistence in the air will be limited by rapid oxidation by OH radicals and ozone. The atmospheric half-life of unsaturated aldehydes is typically in the range of hours.

Soil: In soil, the fate of this compound is governed by a complex interplay of sorption, volatilization, and degradation. Its relatively high estimated logP (octanol-water partition coefficient) suggests a tendency to sorb to soil organic matter. thegoodscentscompany.com This sorption can reduce its bioavailability for microbial degradation and its rate of volatilization. However, biodegradation by soil microorganisms is expected to be a major pathway for its removal from this compartment. mdpi.com

Water: The low estimated water solubility of this compound indicates that it will not persist in high concentrations in the aqueous phase. thegoodscentscompany.com In aquatic environments, it is likely to partition to suspended organic matter and sediment. Biodegradation is expected to be the primary removal process in water, although photodegradation may also contribute in sunlit surface waters.

The following table summarizes the estimated physicochemical properties and their implications for the environmental fate of this compound.

| Property | Estimated Value | Implication for Environmental Fate |

| Vapor Pressure | 0.003 mmHg @ 25 °C thegoodscentscompany.com | High volatility, significant partitioning to the atmosphere. |

| Water Solubility | 3.676 mg/L @ 25 °C thegoodscentscompany.com | Low solubility, limited persistence in the aqueous phase. |

| logP (o/w) | 4.634 thegoodscentscompany.com | High potential for sorption to soil organic matter and sediment. |

Regulatory and Food Science Perspectives Academic Frameworks

Evaluation Frameworks for Flavoring Agents

The safety and use of flavoring agents like (4Z,7Z)-Trideca-4,7-dienal are overseen by expert scientific bodies that provide independent assessments. These evaluations are critical for establishing consumer confidence and facilitating international trade.

Role of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in Flavor Substance Assessment

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is an international scientific expert committee administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO). who.int Since 1956, JECFA has been evaluating the safety of food additives, including flavoring agents. who.int

The Committee's evaluation of flavoring agents follows a structured procedure that considers intake levels, structural analogy, metabolism, and toxicological data. For this compound, it has been assigned JECFA number 2286 . femaflavor.orgfemaflavor.org The safety evaluation of this compound was prepared by the ninety-seventh meeting of JECFA and is detailed in the WHO Food Additive Series No. 88, 2024 . who.intfemaflavor.orgfemaflavor.org

JECFA's assessments for flavoring agents often group substances with similar chemical structures and metabolic pathways. This approach allows for a more efficient and scientifically robust evaluation of a large number of substances. The committee establishes specifications for the identity and purity of these agents, which are published in the Compendium of Food Additive Specifications. fao.org These specifications are crucial for ensuring the quality of the flavoring agent used in food products.

Inclusion in Generally Recognized As Safe (GRAS) Substance Panels by FEMA

In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel plays a crucial role in the safety assessment of flavoring substances. This independent panel of experts evaluates substances to determine if they meet the criteria for being "Generally Recognized As Safe" (GRAS) under their conditions of intended use.

The compound this compound has been evaluated by the FEMA Expert Panel and is listed as FEMA GRAS number 4735 . femaflavor.orgfemaflavor.orgthegoodscentscompany.com The FEMA GRAS assessment process for α,β-unsaturated aldehydes, a class of compounds to which this compound belongs, is comprehensive. femaflavor.orgresearchgate.netnih.gov The evaluation considers several key factors:

Exposure: The likely daily intake of the substance from its use as a flavoring agent.

Structural Analogy: Comparison to other structurally related substances with known safety profiles.

Metabolism: How the substance is processed in the body.

Toxicodynamics and Toxicology: The potential for the substance to cause adverse effects.

The FEMA Expert Panel has reaffirmed the GRAS status for a group of aliphatic, linear α,β-unsaturated aldehydes and structurally related substances. researchgate.netnih.gov This decision was based on their self-limiting properties as flavoring substances, low levels of use, rapid absorption and metabolism through well-understood biochemical pathways, and wide margins of safety between estimated intakes and observed no-adverse-effect levels in toxicological studies. researchgate.netnih.gov

While some α,β-unsaturated aldehydes have shown positive results in in vitro genotoxicity tests, in vivo studies have generally not indicated a concern for genotoxicity or carcinogenicity at the low concentrations relevant to their use as flavoring ingredients in a food matrix. researchgate.netnih.govwur.nlfemaflavor.org

Analytical Methodologies for Regulatory Compliance and Quality Control

To ensure that flavoring agents meet the established specifications for identity and purity, and to verify their concentration in food products, a range of analytical methodologies are employed. These methods are essential for both regulatory compliance and quality control within the flavor industry.

For a compound like this compound, which is an unsaturated aldehyde, several analytical techniques are particularly relevant. The choice of method often depends on the complexity of the food matrix and the concentration of the analyte.

| Analytical Technique | Principle | Application in Flavor Analysis |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Widely used for the analysis of volatile flavoring compounds like aldehydes. Can be used to determine the purity of the raw material and to quantify its presence in finished products. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interactions with a stationary phase. | Suitable for the analysis of less volatile or thermally sensitive aldehydes, often after derivatization to enhance detection. nih.govresearchgate.net Can be used to assess the purity of flavoring substances. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | A powerful tool for the identification and quantification of trace levels of flavoring compounds in complex food matrices. nih.gov It allows for the definitive identification of this compound and its isomers. |

Table 1: Key Analytical Methodologies for this compound

For unsaturated aldehydes, derivatization is a common step in HPLC analysis to improve stability and detectability. researchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are often used to form stable derivatives that can be easily detected by UV or fluorescence detectors. researchgate.net

The quality control of flavoring agents also involves the assessment of physical properties such as refractive index and specific gravity, as well as the determination of parameters like acid value to ensure the material has not degraded.

Emerging Research Directions and Applications

Advanced Structure-Activity Relationship Studies for Olfactory Receptor Interaction

The perception of aroma is initiated by the interaction of volatile molecules with olfactory receptors (ORs) in the nasal cavity. Understanding the relationship between a molecule's structure and its perceived scent—a field known as structure-activity relationship (SAR) studies—is a key area of research. For (4Z,7Z)-Trideca-4,7-dienal, advanced SAR studies are poised to elucidate the specific structural features that govern its interaction with ORs.

The key molecular features of this compound that are relevant for SAR studies include the aldehyde functional group, the C13 carbon chain length, and the position and stereochemistry of the two double bonds. The aldehyde group is a common feature in many odorants and is known to be a crucial anchor for binding to ORs nih.govperfumerflavorist.com. The chain length and the degree of unsaturation significantly influence the odor profile of aliphatic aldehydes nih.gov.

Future research will likely involve computational modeling techniques such as molecular docking and molecular dynamics simulations to predict the binding of this compound to specific ORs. These models can help identify the key amino acid residues in the receptor's binding pocket that interact with the aldehyde group and the unsaturated system of the molecule researchgate.net. Quantitative Structure-Odor Relationship (QSOR) models can also be developed to predict the odor characteristics of this compound and its analogs based on their physicochemical properties asocse.orgnih.govnih.gov. Such predictive models are valuable tools for designing new fragrance ingredients with desired scent profiles perfumerflavorist.comstanford.edu.

Experimental validation of these computational predictions can be achieved through in vitro assays using heterologously expressed ORs. These assays can measure the receptor's response to this compound and a library of structurally related dienals, providing valuable data to refine the SAR models. By systematically modifying the structure of this compound—for instance, by altering the chain length, shifting the double bond positions, or changing the stereochemistry—researchers can map the "odor space" around this molecule and gain a deeper understanding of the molecular determinants of its specific aroma.

Table 1: Key Structural Features of this compound for SAR Studies

| Structural Feature | Potential Role in Olfactory Receptor Interaction |

| Aldehyde Group (-CHO) | Primary binding moiety, forming hydrogen bonds or covalent linkages with receptor residues. |

| C13 Carbon Chain | Influences volatility and overall shape, affecting how the molecule fits into the receptor's binding pocket. |

| (4Z,7Z)-Double Bonds | The position and cis-configuration of the double bonds create a specific molecular shape and electron distribution, contributing to the unique odor profile. |

Biotechnological Production and Sustainable Synthesis Routes

The increasing consumer demand for natural and sustainably sourced ingredients has spurred research into biotechnological methods for producing flavor and fragrance compounds. For this compound, developing biotechnological and sustainable synthesis routes offers a promising alternative to traditional chemical synthesis, which often relies on harsh conditions and non-renewable starting materials.

One promising avenue is the use of enzymes as biocatalysts. Lipoxygenases (LOX) and hydroperoxide lyases (HPL) are enzymes involved in the natural biosynthesis of "green leaf volatiles" in plants, which include various aldehydes and alcohols mdpi.com. These enzymatic pathways could potentially be harnessed to produce this compound from polyunsaturated fatty acid precursors. For instance, a specific combination of lipoxygenase and hydroperoxide lyase could be used to cleave a longer-chain fatty acid at the appropriate positions to yield the desired C13 dienal structure mdpi.comnih.gov.

Metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae presents another powerful strategy for the sustainable production of this compound asm.orgasm.org. This involves introducing and optimizing biosynthetic pathways within these microbial cell factories to convert simple carbon sources like glucose into the target molecule. Key enzymes in such engineered pathways could include fatty acid synthases to produce the C13 backbone and specific desaturases and tailoring enzymes to introduce the double bonds at the 4Z and 7Z positions. Carboxylic acid reductases (CARs) are a class of enzymes that can convert fatty acids into their corresponding aldehydes, and these could be a crucial component of an engineered pathway for this compound synthesis chemrxiv.org.

Table 2: Potential Biotechnological Routes for this compound Synthesis

| Approach | Key Enzymes/Pathways | Advantages |

| Biocatalysis | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Mild reaction conditions, high selectivity, use of renewable feedstocks (fatty acids). |

| Metabolic Engineering | Fatty Acid Synthases, Desaturases, Carboxylic Acid Reductases (CARs) | Production from simple sugars, potential for high yields and scalability. |

Integration with Metabolomics and Chemoinformatics in Aroma Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is increasingly being used to unravel the complex chemical composition of food and other natural products. When combined with chemoinformatics, which involves the use of computational methods to analyze chemical data, these approaches can provide powerful insights into the compounds responsible for specific aromas.

Gas Chromatography-Olfactometry (GC-O) is a particularly valuable technique in this context. It combines the separation capabilities of GC with human sensory perception, allowing for the identification of odor-active compounds in a complex mixture. The application of GC-O can pinpoint the specific aroma characteristics of this compound as it elutes from the GC column.

Chemoinformatics tools can be used to analyze the large datasets generated by metabolomics studies. Machine learning algorithms, for example, can be trained to predict the presence and intensity of specific aroma attributes based on the chemical profiles of food samples nih.govstanford.edu. Furthermore, chemoinformatic approaches can be used to build databases of aroma compounds and their sensory properties, which can aid in the identification of novel flavor ingredients and the formulation of new food products.

Potential for Bio-inspired Design in Chemical Ecology

In nature, many insects use specific chemical cues, known as semiochemicals, for communication. Pheromones, a class of semiochemicals, are used for a variety of purposes, including attracting mates, signaling alarm, and marking trails nih.govsci-hub.stnih.gov. Aldehydes are a common class of compounds found in insect pheromones wikipedia.org. The specific structure of this compound, with its C13 chain and two double bonds, is characteristic of some insect pheromones.

The study of such naturally occurring chemical signals can provide inspiration for the design of novel and environmentally friendly pest management strategies researchgate.netyoutube.com. For example, if this compound or a structurally similar compound is identified as a sex pheromone for a particular agricultural pest, it could be synthesized and used in several ways:

Monitoring: Pheromone-baited traps can be used to monitor pest populations, allowing for more targeted and timely application of control measures.

Mating Disruption: Dispersing large amounts of the synthetic pheromone in a field can confuse male insects and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests.

The use of bio-inspired pest control methods based on compounds like this compound offers a more sustainable alternative to broad-spectrum insecticides, which can have negative impacts on non-target organisms and the environment. Future research in this area will involve screening for the biological activity of this compound in various insect species and optimizing its use in integrated pest management programs.

Q & A

Q. What criteria did JECFA use to conclude "no safety concern" for this compound in food applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.